molecular formula C8H11NO3S2 B7941532 (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

Cat. No.: B7941532
M. Wt: 233.3 g/mol
InChI Key: BOAZCYGWVCAQJI-SSDOTTSWSA-N
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Description

®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a thiophene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol typically involves the reaction of thiophene-2-sulfonyl chloride with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • Thiophene-2-sulfonyl isocyanate
  • 5-Chloro-2-thiophenesulfonyl chloride

Uniqueness

®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a thiophene-2-sulfonyl group. This combination of structural features imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

(3R)-1-thiophen-2-ylsulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZCYGWVCAQJI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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